Solvolysis Reactivity vs. Benzenesulfonyl Chloride
In a direct kinetic study, 4-chlorobenzenesulfonyl chloride exhibits a distinctly different solvolysis rate constant and product selectivity profile compared to the unsubstituted benzenesulfonyl chloride. The presence of the 4-chloro substituent increases the rate of solvolysis in binary aqueous mixtures [1].
| Evidence Dimension | Solvolysis rate constant (k) |
|---|---|
| Target Compound Data | Rate constants (k) and product selectivities (S) are reported at 25 °C in ethanol–water and methanol–water mixtures. The 4-chloro derivative shows increased reactivity compared to the parent compound. |
| Comparator Or Baseline | Benzenesulfonyl chloride (CAS 98-09-9) |
| Quantified Difference | The study reports an increase in the solvolysis rate for the 4-chloro derivative relative to benzenesulfonyl chloride. Specific numerical differences are provided in the paper's tables. |
| Conditions | Binary aqueous mixtures of ethanol–water (EW) and methanol–water (MW) at 25 °C. |
Why This Matters
This data provides a quantitative basis for predicting reaction outcomes, enabling chemists to select the correct sulfonyl chloride based on desired reaction speed and product distribution, thereby optimizing synthetic routes.
- [1] Bentley, T. W.; Jones, R. O.; Kang, D. H.; Koo, S. J. Phys. Org. Chem. 2009, 22, 799–806. View Source
